(2S)-2-[[(2S)-3-methyl-2-sulfanylbutanoyl]amino]-3-(4-phenylphenyl)propanoic acid
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Overview
Description
(2S)-2-[[(2S)-3-methyl-2-sulfanylbutanoyl]amino]-3-(4-phenylphenyl)propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a sulfanyl group, a phenyl group, and a propanoic acid moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(2S)-3-methyl-2-sulfanylbutanoyl]amino]-3-(4-phenylphenyl)propanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. One common synthetic route starts with the preparation of the 3-methyl-2-sulfanylbutanoic acid derivative, which is then coupled with the appropriate amine to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and microreactor systems can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[[(2S)-3-methyl-2-sulfanylbutanoyl]amino]-3-(4-phenylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propanoic acid moiety can be reduced to an alcohol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
(2S)-2-[[(2S)-3-methyl-2-sulfanylbutanoyl]amino]-3-(4-phenylphenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-[[(2S)-3-methyl-2-sulfanylbutanoyl]amino]-3-(4-phenylphenyl)propanoic acid involves its interaction with specific molecular targets. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The phenyl groups may interact with hydrophobic pockets in enzymes or receptors, modulating their activity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[[(2S)-3-methyl-2-sulfanylbutanoyl]amino]-3-phenylpropanoic acid: Lacks the additional phenyl group, which may reduce its hydrophobic interactions.
(2S)-2-[[(2S)-3-methyl-2-sulfanylbutanoyl]amino]-3-(4-methylphenyl)propanoic acid: The methyl group may alter its steric and electronic properties.
Uniqueness
The presence of both a sulfanyl group and a biphenyl moiety in (2S)-2-[[(2S)-3-methyl-2-sulfanylbutanoyl]amino]-3-(4-phenylphenyl)propanoic acid provides unique chemical and biological properties. These features enable it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C20H23NO3S |
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Molecular Weight |
357.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-3-methyl-2-sulfanylbutanoyl]amino]-3-(4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C20H23NO3S/c1-13(2)18(25)19(22)21-17(20(23)24)12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11,13,17-18,25H,12H2,1-2H3,(H,21,22)(H,23,24)/t17-,18-/m0/s1 |
InChI Key |
PRAUQXGSSFLOAP-ROUUACIJSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O)S |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O)S |
Origin of Product |
United States |
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